2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene
Overview
Description
2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene is a halogenated aromatic compound. Compounds of this nature are often used in various chemical applications due to their unique properties, such as high thermal stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene typically involves the halogenation of an aromatic ring followed by the introduction of fluorinated alkyl groups. Common reagents might include bromine or bromine-containing compounds for the bromination step, and hexafluoropropanol for the introduction of the hexafluoropropan-2-yloxy group. Reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, utilizing large reactors and continuous flow systems to manage the exothermic nature of halogenation reactions. Safety measures would be critical due to the reactive nature of bromine and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, particularly on the aromatic ring.
Oxidation and Reduction: Depending on the functional groups present, the compound might be subject to oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products would depend on the specific reactions undertaken but could include various substituted aromatic compounds, alcohols, or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly those requiring high thermal stability and resistance to chemical degradation.
Biology and Medicine
While specific applications in biology and medicine would require detailed studies, similar compounds are often investigated for their potential as pharmaceuticals or as tools in biochemical research.
Industry
In industry, such compounds might be used in the production of specialty polymers, coatings, or as additives in high-performance materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In chemical reactions, the bromine and fluorine atoms would influence the reactivity of the aromatic ring, potentially making it more susceptible to nucleophilic attack. In biological systems, the compound’s mechanism would depend on its interaction with specific molecular targets, which would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-4-(trifluoromethyl)benzoic acid
Uniqueness
The presence of the hexafluoropropan-2-yloxy group in 2-Bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene makes it unique compared to other similar compounds. This group can impart additional stability and unique reactivity patterns, making it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
2-bromo-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF9O/c11-6-3-4(1-2-5(6)8(12,13)14)21-7(9(15,16)17)10(18,19)20/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBGNRDYXXOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(F)(F)F)C(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130259 | |
Record name | Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779132-37-4 | |
Record name | Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779132-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-bromo-1-(trifluoromethyl)-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501130259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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